3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol
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Overview
Description
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C9H10Br2O3 and a molecular weight of 325.98 . This compound is characterized by the presence of two bromine atoms, an ethoxy group, and a hydroxymethyl group attached to a phenol ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol typically involves the bromination of 6-ethoxy-2-(hydroxymethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3,4-Dibromo-6-ethoxy-2-carboxyphenol.
Reduction: 6-Ethoxy-2-(hydroxymethyl)phenol.
Substitution: 3,4-Dimethoxy-6-ethoxy-2-(hydroxymethyl)phenol.
Scientific Research Applications
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol involves its interaction with various molecular targets. The bromine atoms and hydroxyl groups can form hydrogen bonds and interact with biological molecules, potentially disrupting their normal function. This compound may also act as an electrophile, reacting with nucleophilic sites in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(hydroxymethyl)phenol
- 3,4-Dibromo-6-methoxy-2-(hydroxymethyl)phenol
- 3,4-Dibromo-6-ethoxy-2-(methoxymethyl)phenol
Uniqueness
3,4-Dibromo-6-ethoxy-2-(hydroxymethyl)phenol is unique due to the presence of both ethoxy and hydroxymethyl groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications .
Properties
IUPAC Name |
3,4-dibromo-6-ethoxy-2-(hydroxymethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3,12-13H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBWOPGDTWUWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)CO)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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